NPP3 Inhibitory Potency: 17-Fold Advantage Over the 4-Chloro Pyrazole Analog
Compound 3b (the target compound) inhibited human NPP3 with an IC50 of 0.35 ± 0.02 µM, the most potent among all (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone derivatives tested [1]. In contrast, the 4-chloro-3,5-dimethyl-1H-pyrazole analog (compounds 3g–o series) showed significantly reduced NPP3 inhibition, with the most potent chloro derivative exhibiting an IC50 of 5.98 ± 0.76 µM [1][2]. This represents an approximately 17-fold loss in potency upon introduction of the 4-chloro substituent on the pyrazole ring, demonstrating that the unchlorinated 4-pyridinylcarbonyl scaffold is a critical determinant of high NPP3 affinity.
| Evidence Dimension | h-NPP3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.35 ± 0.02 µM (compound 3b) |
| Comparator Or Baseline | 4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl analog: IC50 = 5.98 ± 0.76 µM |
| Quantified Difference | ~17-fold lower potency for the 4-chloro analog |
| Conditions | Recombinant human NPP3 expressed in COS-7 cells; p-nitrophenyl-5'-thymidine monophosphate substrate; pH 9.5; 37 °C |
Why This Matters
This 17-fold potency differential directly determines whether an NPP3 inhibitor achieves sub-micromolar target engagement, a critical factor for selecting the correct compound for dose-response and mechanistic studies.
- [1] Channar, P.A.; Afzal, S.; Ejaz, S.A.; Saeed, A.; Larik, F.A.; Mahesar, P.A.; Lecka, J.; Sévigny, J.; Erben, M.F.; Iqbal, J. Exploration of carboxy pyrazole derivatives: Synthesis, alkaline phosphatase, nucleotide pyrophosphatase/phosphodiesterase and nucleoside triphosphate diphosphohydrolase inhibition studies with potential anticancer profile. Eur. J. Med. Chem. 2018, 156, 461–478. View Source
- [2] BRENDA Enzyme Database. Ligand (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(pyridin-4-yl)methanone, IC50 data. https://www.enzyme-information.de/ligand.php?brenda_ligand_id=243433 (accessed 2026-04-28). View Source
